molecular formula C14H12N4O3 B2509230 ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1432436-39-9

ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2509230
CAS No.: 1432436-39-9
M. Wt: 284.275
InChI Key: QVTVKWBMKGGODR-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) under mild conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Esterification: The ester functional group is typically introduced via an esterification reaction involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for the cycloaddition step, high-throughput screening for catalyst optimization, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the cyano group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring or cyano group.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds and π-π interactions, while the cyano group can participate in dipole-dipole interactions, influencing the compound’s binding affinity and specificity.

    Chemical Reactivity: The ester and cyano groups are reactive sites that can undergo hydrolysis, reduction, or substitution, enabling the compound to participate in diverse chemical transformations.

Comparison with Similar Compounds

Ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives:

    Ethyl 1-[2-(4-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate: Similar structure but with the cyano group at the para position, which may influence its electronic properties and reactivity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    1-[2-(3-Cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid derivative, which can be more reactive in certain chemical reactions compared to the ester form.

These comparisons highlight the unique aspects of this compound, such as its specific ester group and the position of the cyano group, which can influence its chemical behavior and applications.

Properties

IUPAC Name

ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-2-21-14(20)12-8-18(17-16-12)9-13(19)11-5-3-4-10(6-11)7-15/h3-6,8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTVKWBMKGGODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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